molecular formula C23H29N5O5S B13381518 N,N-diethyl-1-{4-nitro-2-[2-(phenylsulfonyl)carbohydrazonoyl]phenyl}-3-piperidinecarboxamide

N,N-diethyl-1-{4-nitro-2-[2-(phenylsulfonyl)carbohydrazonoyl]phenyl}-3-piperidinecarboxamide

Cat. No.: B13381518
M. Wt: 487.6 g/mol
InChI Key: ZMRRYOQZAXZMSX-LFVJCYFKSA-N
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Description

N,N-diethyl-1-{4-nitro-2-[2-(phenylsulfonyl)carbohydrazonoyl]phenyl}-3-piperidinecarboxamide is a complex organic compound with a unique structure that combines various functional groups

Properties

Molecular Formula

C23H29N5O5S

Molecular Weight

487.6 g/mol

IUPAC Name

1-[2-[(E)-(benzenesulfonylhydrazinylidene)methyl]-4-nitrophenyl]-N,N-diethylpiperidine-3-carboxamide

InChI

InChI=1S/C23H29N5O5S/c1-3-26(4-2)23(29)18-9-8-14-27(17-18)22-13-12-20(28(30)31)15-19(22)16-24-25-34(32,33)21-10-6-5-7-11-21/h5-7,10-13,15-16,18,25H,3-4,8-9,14,17H2,1-2H3/b24-16+

InChI Key

ZMRRYOQZAXZMSX-LFVJCYFKSA-N

Isomeric SMILES

CCN(CC)C(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=NNS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1-{4-nitro-2-[2-(phenylsulfonyl)carbohydrazonoyl]phenyl}-3-piperidinecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, introduction of the nitro group, and subsequent functionalization with the phenylsulfonyl and carbohydrazonoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-{4-nitro-2-[2-(phenylsulfonyl)carbohydrazonoyl]phenyl}-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The phenylsulfonyl group can be reduced to a thiol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the phenylsulfonyl group would yield a sulfone derivative.

Scientific Research Applications

N,N-diethyl-1-{4-nitro-2-[2-(phenylsulfonyl)carbohydrazonoyl]phenyl}-3-piperidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-1-{4-nitro-2-[2-(phenylsulfonyl)carbohydrazonoyl]phenyl}-3-piperidinecarboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylsulfonyl group can interact with proteins and enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

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